molecular formula C18H27N3O3 B6439815 tert-butyl 4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)piperidine-1-carboxylate CAS No. 2548980-98-7

tert-butyl 4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)piperidine-1-carboxylate

Cat. No.: B6439815
CAS No.: 2548980-98-7
M. Wt: 333.4 g/mol
InChI Key: WYPDSDAIVDFKHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)piperidine-1-carboxylate is a nitrogen-containing heterocyclic compound featuring a piperidine core functionalized with a tert-butyl carbamate group and a cyclopenta[c]pyridazin-3-yloxymethyl substituent. The tert-butyl carbamate group serves as a protective moiety for the piperidine nitrogen, enabling selective functionalization during synthesis .

Properties

IUPAC Name

tert-butyl 4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3/c1-18(2,3)24-17(22)21-9-7-13(8-10-21)12-23-16-11-14-5-4-6-15(14)19-20-16/h11,13H,4-10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYPDSDAIVDFKHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)COC2=NN=C3CCCC3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : Conversion of functional groups to more oxidized forms.

  • Reduction: : Reduction of functional groups to more reduced forms.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: : Various nucleophiles and electrophiles can be used, depending on the specific substitution reaction desired.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Tert-butyl 4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)piperidine-1-carboxylate:

  • Chemistry: : It can serve as a building block for the synthesis of more complex molecules.

  • Biology: : Its unique structure may be useful in studying biological systems and interactions.

  • Medicine: : It could be explored for its therapeutic potential in drug development.

  • Industry: : It may find use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, in a medicinal context, it might interact with specific molecular targets or pathways in the body, leading to therapeutic effects. Understanding the precise mechanism would require detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties and synthesis of this compound, a comparison with analogous nitrogen-containing bicyclic derivatives is essential. Below is a detailed analysis of key structural and functional analogs:

Tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate (Compound 3b)
  • Structure : Features a piperidine ring with a tert-butyl carbamate group and a linear 4-methylpentyl chain at the 4-position.
  • Synthesis : Prepared via a one-step reaction of 4-(4-methylpentyl)piperidine with di-tert-butyl carbonate in dioxane/water, yielding an 86% isolated product after purification .
  • Analytical Data :
    • 1H NMR : δ 3.78–3.65 (m, 2H, piperidine), 1.44 (s, 9H, tert-butyl), 1.38–1.15 (m, alkyl chain protons).
    • 13C NMR : δ 155.2 (C=O), 79.3 (tert-butyl), 52.1 (piperidine carbons).
    • HRMS : [M+H]+ calculated 298.2384, observed 298.2382 .

Key Differences :

  • The absence of a bicyclic pyridazine system in Compound 3b results in lower structural rigidity compared to the target compound.
(3R,4R)-tert-Butyl 4-methyl-3-(6-tosyl-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)piperidine-1-carboxylate
  • Structure : A fused imidazo-pyrrolo-pyrazine system attached to a piperidine core, with a tosyl protective group and tert-butyl carbamate.
  • Synthesis : Multi-step process involving Lawesson’s reagent-mediated cyclization and subsequent deprotection, achieving 79% purity .
  • Analytical Data: LC/MS: Retention time 2.62 min, [M+H]+ = 510.

Key Differences :

  • The tosyl group in the intermediate introduces sulfonic acid functionality, which is absent in the target compound.

Comparative Data Table

Property Target Compound Compound 3b Imidazo-Pyrrolo-Pyrazine Derivative
Core Structure Cyclopenta[c]pyridazine Linear alkyl chain Imidazo-pyrrolo-pyrazine
Synthetic Yield Not reported 86% 79%
Polarity Moderate (pyridazine ring) High (alkyl chain) High (aromatic system)
Protective Groups tert-Butyl carbamate tert-Butyl carbamate Tosyl and tert-butyl carbamate
Mass Spectrometry (M+H)+ Not available 298.2382 510

Research Implications

  • Target Compound : The cyclopenta[c]pyridazine moiety may enhance binding to biological targets (e.g., kinases) due to its planar structure and hydrogen-bonding capacity.
  • Compound 3b : Its lipophilic nature suggests utility in blood-brain barrier penetration studies.
  • Imidazo-Pyrrolo-Pyrazine Derivative : The fused aromatic system could be leveraged in anticancer drug design.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.